

# discovery and development of Diamino lipid DAL4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Diamino lipid DAL4 |           |
| Cat. No.:            | B12398828          | Get Quote |

An in-depth guide to the discovery and development of the novel **diamino lipid DAL4** for mRNA delivery.

### Introduction

The clinical success of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform.[1] The ionizable lipid is a key component of LNPs, governing mRNA encapsulation, endosomal escape, and overall delivery efficiency.[2][3] This document details the discovery and preclinical development of DAL4, a novel diamino-based ionizable lipid designed for enhanced mRNA delivery. The development process involved the rational design and synthesis of a focused library of diamino lipids (DAL series), followed by a systematic screening funnel encompassing physicochemical characterization, in vitro evaluation, and in vivo validation.

### Discovery and Synthesis of the Diamino Lipid (DAL) Library

The DAL series was designed based on the hypothesis that a diamino headgroup could offer a favorable pKa for efficient endosomal escape while maintaining a neutral charge at physiological pH to minimize toxicity. Variations in the lipid tails and linker moieties were introduced to modulate the lipid's hydrophobicity and biodegradability.



# Experimental Protocol: General Synthesis of the DAL Lipid Series

This protocol outlines the general two-step synthesis for the DAL lipid library.

- Step 1: Amine Addition to Lipid Tails:
  - An epoxide-containing lipid tail (1.0 equivalent) is dissolved in anhydrous ethanol.
  - A primary amine linker (e.g., 1,4-diaminobutane, 1.2 equivalents) is added to the solution.
  - The reaction mixture is stirred at 60°C for 24 hours under a nitrogen atmosphere.
  - The solvent is removed under reduced pressure, and the resulting intermediate is purified by silica gel column chromatography.
- Step 2: Acylation of the Secondary Amine:
  - The purified intermediate from Step 1 (1.0 equivalent) is dissolved in dichloromethane (DCM).
  - Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.
  - An acyl chloride with the desired second lipid tail (1.1 equivalents) is added dropwise.
  - The reaction is allowed to warm to room temperature and stirred for 12 hours.
  - The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated.
  - The final DAL lipid is purified using silica gel column chromatography. The structure is confirmed by ¹H NMR and mass spectrometry.[4]

# Formulation and Physicochemical Characterization of DAL-LNPs

A library of LNPs was formulated using the synthesized DAL lipids. The physicochemical properties of these LNPs, which are critical for their biological performance, were thoroughly



characterized.[2]

**Table 1: Physicochemical Properties of DAL-LNP Library** 

| Lipid ID         | Molar<br>Ratio<br>(Lipid:DS<br>PC:Chol:<br>PEG) | Size (nm) | PDI  | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | рКа |
|------------------|-------------------------------------------------|-----------|------|---------------------------|----------------------------------------|-----|
| DAL1             | 50:10:38.5:<br>1.5                              | 95.2      | 0.11 | -5.2                      | 91                                     | 6.1 |
| DAL2             | 50:10:38.5:<br>1.5                              | 101.5     | 0.13 | -6.1                      | 93                                     | 6.2 |
| DAL3             | 50:10:38.5:<br>1.5                              | 88.9      | 0.09 | -4.8                      | 94                                     | 6.5 |
| DAL4             | 50:10:38.5:<br>1.5                              | 92.4      | 0.10 | -5.5                      | 96                                     | 6.4 |
| DAL5             | 50:10:38.5:<br>1.5                              | 110.3     | 0.18 | -7.0                      | 88                                     | 6.8 |
| MC3<br>(Control) | 50:10:38.5:<br>1.5                              | 98.7      | 0.12 | -6.5                      | 95                                     | 6.4 |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG: C14-PEG-2000. Data are represented as mean (n=3).

### **Experimental Protocol: LNP Formulation and Characterization**

- LNP Formulation:
  - The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.
  - Firefly luciferase mRNA is diluted in a 20 mM citrate buffer (pH 4.0).



- The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a 1:3 volume ratio using a microfluidic mixing device (e.g., NanoAssemblr) with a total flow rate of 12 mL/min.
- The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.
- The final LNP formulation is sterile-filtered through a 0.22 μm filter.
- · Physicochemical Characterization:
  - Size, Polydispersity Index (PDI), and Zeta Potential: Measured by dynamic light scattering (DLS).
  - mRNA Encapsulation Efficiency (EE): Determined using a Quant-iT RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). EE is calculated as: (Total RNA - Free RNA) / Total RNA \* 100.
  - pKa Determination: The pKa of the LNPs is determined by measuring the zeta potential over a range of pH values and fitting the data to the Henderson-Hasselbalch equation.

### In Vitro Screening and Lead Candidate Selection

The formulated DAL-LNPs were screened in vitro for their ability to deliver mRNA and induce protein expression in a human hepatoma cell line (HepG2). Cytotoxicity was also assessed to identify candidates with a favorable therapeutic window.

## Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DAL-LNPs in HepG2 Cells



| Lipid ID      | Luciferase Expression<br>(RLU/mg protein) | Cell Viability (%) at 100 ng/mL |
|---------------|-------------------------------------------|---------------------------------|
| DAL1          | 1.5 x 10 <sup>8</sup>                     | 92                              |
| DAL2          | 3.2 x 10 <sup>8</sup>                     | 90                              |
| DAL3          | 8.9 x 10 <sup>8</sup>                     | 85                              |
| DAL4          | 1.5 x 10 <sup>9</sup>                     | 88                              |
| DAL5          | 9.5 x 10 <sup>7</sup>                     | 75                              |
| MC3 (Control) | 5.1 x 10 <sup>8</sup>                     | 87                              |

Data are represented as mean  $\pm$  SD (n=3). RLU: Relative Light Units.

# Experimental Protocol: In Vitro Transfection and Viability Assay

- Cell Culture:
  - HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO<sub>2</sub>.

#### Transfection:

- Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.
- The cell culture medium is replaced with fresh medium containing serial dilutions of mRNA-LNPs (encoding firefly luciferase).
- After 24 hours of incubation, the medium is removed, and cells are lysed.
- Luciferase expression is quantified by adding a luciferase substrate and measuring the resulting luminescence on a plate reader.
- Cell Viability Assay:



- Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).
- Following the 24-hour transfection period, the assay reagent is added to the wells, and the plates are incubated for an additional 2-4 hours.
- Fluorescence is measured to determine the percentage of viable cells relative to untreated controls.

### In Vivo Evaluation of Lead Candidate DAL4-LNP

Based on its superior in vitro performance, DAL4 was selected as the lead candidate for in vivo evaluation in a murine model.

Table 3: In Vivo Luciferase Expression in Mice (6h post-

injection)

| Organ  | DAL4-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) |
|--------|-----------------------------|----------------------------|
| Liver  | 2.8 x 10 <sup>10</sup>      | 9.5 x 10 <sup>9</sup>      |
| Spleen | 4.5 x 10 <sup>8</sup>       | 1.2 x 10 <sup>8</sup>      |
| Lungs  | 1.1 x 10 <sup>7</sup>       | 8.2 x 10 <sup>6</sup>      |

C57BL/6 mice were intravenously injected with LNPs at an mRNA dose of 0.1 mg/kg. Data are represented as mean radiance (photons/second).

**Table 4: Biodistribution of DAL4-LNP encapsulating** 

Luciferase mRNA (6h post-injection)

| Organ   | mRNA concentration (ng/g tissue) |
|---------|----------------------------------|
| Liver   | 1250.6                           |
| Spleen  | 350.2                            |
| Lungs   | 45.8                             |
| Kidneys | 25.1                             |
| Heart   | 15.3                             |



mRNA levels were quantified by RT-qPCR. Data are represented as mean  $\pm$  SD (n=3).

## Experimental Protocol: In Vivo Murine Model for mRNA Delivery

- Animal Studies:
  - All animal experiments are conducted in accordance with institutional guidelines. C57BL/6 mice (6-8 weeks old) are used.
- LNP Administration:
  - Mice are intravenously injected via the tail vein with DAL4-LNP or a control LNP formulation encapsulating firefly luciferase mRNA at a dose of 0.1 mg/kg.
- Bioluminescence Imaging:
  - At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with Dluciferin (150 mg/kg).
  - Whole-body bioluminescence is measured using an In Vivo Imaging System (IVIS).
  - After imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys)
    are harvested for ex vivo imaging and subsequent analysis.
- Biodistribution Analysis (RT-qPCR):
  - Total RNA is extracted from the harvested organs.
  - The amount of delivered luciferase mRNA is quantified using reverse transcriptionquantitative polymerase chain reaction (RT-qPCR).

# Mechanistic Insights and Structure-Activity Relationship

To understand the key drivers of performance and guide future lipid design, the relationships between the chemical structure of the DAL lipids and their biological activity were analyzed.





Click to download full resolution via product page

Experimental workflow for the discovery and validation of DAL4.





Click to download full resolution via product page

Structure-Activity Relationship (SAR) of the lead lipid DAL4.





Click to download full resolution via product page

Proposed mechanism of DAL4-LNP-mediated mRNA delivery.



### Conclusion

The systematic approach to the discovery and development of the DAL lipid series has led to the identification of DAL4 as a potent, novel ionizable lipid for mRNA delivery. The data presented herein demonstrates that LNPs formulated with DAL4 exhibit favorable physicochemical properties, high in vitro transfection efficiency, and robust in vivo protein expression, primarily in the liver. The diamino headgroup and biodegradable linker of DAL4 contribute to its efficacy and improved tolerability profile. These findings underscore the potential of DAL4 as a next-generation lipid for the development of mRNA-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]
- 4. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [discovery and development of Diamino lipid DAL4].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398828#discovery-and-development-of-diamino-lipid-dal4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com